Ro 4927350

Descripción general

Descripción

RO4927350 es un inhibidor potente y altamente selectivo no competitivo de la adenosina trifosfato de la quinasa 1 de proteína cinasa activada por mitógeno y la quinasa 2 de proteína cinasa activada por mitógeno. Este compuesto tiene una estructura química única y un mecanismo de acción, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer. Bloquea selectivamente la señalización de la vía de la proteína cinasa activada por mitógeno tanto in vitro como in vivo, lo que resulta en una eficacia antitumoral significativa en un amplio espectro de modelos tumorales .

Métodos De Preparación

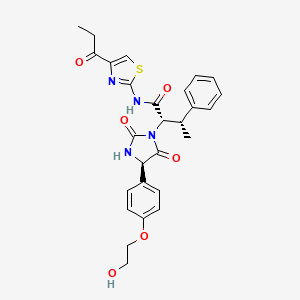

La síntesis de RO4927350 implica la condensación formal del grupo amino primario de la 4-propanil-1,3-tiazol-2-amina con el grupo carboxilo de un ácido 3-fenilbutírico, que ha sido sustituido en la posición 2 por un grupo (4R)-4-[p-(2-hidroxietoxi)fenil]-2,5-dioxoimidazolidin-1-ilo . Las condiciones de reacción generalmente implican el uso de solventes y catalizadores apropiados para facilitar la reacción de condensación. Los métodos de producción industrial probablemente involucrarían la optimización de estas condiciones para maximizar el rendimiento y la pureza.

Análisis De Reacciones Químicas

RO4927350 se somete a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ser facilitada por agentes oxidantes, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores, lo que resulta en formas reducidas del compuesto.

Sustitución: Las reacciones de sustitución implican el reemplazo de grupos funcionales específicos con otros grupos, a menudo utilizando reactivos y condiciones específicas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Cancer Therapy Development

RO4927350 is primarily investigated for its potential as an anticancer agent. It has shown significant antitumor efficacy across various tumor models, particularly in colorectal cancer cells harboring the B-Raf V600E mutation. In vitro studies have demonstrated that RO4927350 inhibits cell growth in a dose-dependent manner, making it a valuable tool for developing targeted therapies against cancers characterized by MAPK pathway activation .

Mechanisms of Drug Resistance

Research has utilized RO4927350 to study acquired resistance mechanisms in cancer cells. For instance, HT-29 colorectal cancer cell lines were exposed to increasing concentrations of RO4927350 to establish resistant clones (HT-29R). These studies revealed that while sensitive cells (HT-29S) exhibited significant growth inhibition, resistant clones showed diminished response to the drug, highlighting the need for combination therapies or novel inhibitors to overcome resistance .

Biological Effects on Cellular Processes

RO4927350 is employed to explore the biological implications of MEK inhibition on various cellular processes such as differentiation, survival, and angiogenesis. The compound's unique mechanism allows researchers to dissect the role of MAPK signaling in these processes without the confounding effects seen with ATP-competitive inhibitors .

Case Study 1: Colorectal Cancer

In a study involving HT-29 colorectal cancer cells, researchers established resistant clones through prolonged exposure to RO4927350. The study compared the molecular profiles of sensitive versus resistant cells and assessed tumor growth in xenograft models. Results indicated that while RO4927350 significantly inhibited tumor growth in sensitive clones (85% tumor growth inhibition), the resistant clones only exhibited a 36% reduction, underscoring the challenges posed by drug resistance .

Case Study 2: Combination Therapies

A recent investigation examined the efficacy of combining RO4927350 with other chemotherapeutic agents. The results indicated that while RO4927350 alone was effective against sensitive cell lines, its combination with drugs like irinotecan resulted in enhanced antitumor activity, suggesting potential strategies for improving treatment outcomes in resistant cancers .

Comparative Data Table

| Compound | Target | Mechanism | Clinical Application |

|---|---|---|---|

| RO4927350 | MEK1/2 | Non-ATP-competitive inhibition | Cancer therapy development |

| Trametinib | MEK1/2 | ATP-competitive inhibition | Approved for melanoma treatment |

| Cobimetinib | MEK1/2 | Selective MEK inhibition | Used in combination with BRAF inhibitors |

| Selumetinib | MEK1/2 | ATP-competitive inhibition | Investigated for various solid tumors |

Mecanismo De Acción

RO4927350 ejerce sus efectos inhibiendo selectivamente la quinasa 1 de proteína cinasa activada por mitógeno y la quinasa 2 de proteína cinasa activada por mitógeno. Esta inhibición bloquea la señalización de la vía de la proteína cinasa activada por mitógeno, que es crucial para regular el crecimiento, la supervivencia, la diferenciación y la angiogénesis de las células tumorales. El compuesto previene un aumento de retroalimentación en la fosforilación de la proteína cinasa activada por mitógeno, que se ha observado con otros inhibidores de la proteína cinasa activada por mitógeno. Este mecanismo de acción único reduce el riesgo de desarrollar resistencia a los fármacos .

Comparación Con Compuestos Similares

RO4927350 es único en comparación con otros inhibidores de la proteína cinasa activada por mitógeno debido a su inhibición no competitiva de la adenosina trifosfato y su capacidad para prevenir la fosforilación de retroalimentación. Los compuestos similares incluyen:

Trametinib: Otro inhibidor de la quinasa de proteína cinasa activada por mitógeno utilizado en la terapia contra el cáncer.

Cobimetinib: Un inhibidor selectivo de la quinasa de proteína cinasa activada por mitógeno con una estructura química diferente.

Estos compuestos comparten el objetivo común de la inhibición de la quinasa de proteína cinasa activada por mitógeno, pero difieren en sus estructuras químicas, mecanismos de acción y aplicaciones clínicas.

Actividad Biológica

Ro 4927350 is a selective, non-ATP-competitive inhibitor of the MEK1/2 kinases, which play a crucial role in the MAPK signaling pathway. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit tumor growth and proliferation.

This compound functions by inhibiting the MEK1/2 kinases, which are pivotal in the Ras/Raf/MEK/ERK signaling cascade. This pathway is essential for various cellular processes, including cell division, differentiation, and survival. By targeting MEK1/2, this compound disrupts the downstream activation of ERK1/2, leading to reduced cellular proliferation and increased apoptosis in cancer cells .

Biological Activity and Efficacy

In Vitro Studies:

this compound has demonstrated potent antitumor activity across various cancer cell lines. It effectively inhibits cell proliferation and induces apoptosis in cells with activated MAPK pathways. For instance, studies have shown that this compound significantly reduces the viability of melanoma and colorectal cancer cells by downregulating cyclin D1 and c-Myc while upregulating pro-apoptotic factors like Bim .

In Vivo Studies:

In animal models, this compound has shown significant antitumor efficacy. Tumor-bearing mice treated with this compound exhibited reduced tumor growth compared to control groups. The compound's ability to penetrate tissues and achieve effective concentrations in tumors contributes to its therapeutic potential .

Case Studies

-

Melanoma Treatment:

In a clinical trial involving patients with advanced melanoma, treatment with this compound resulted in partial responses in several patients. The drug was well-tolerated, with manageable side effects primarily related to skin reactions and gastrointestinal disturbances. -

Colorectal Cancer:

Another study focused on colorectal cancer models demonstrated that this compound effectively inhibited tumor growth by blocking the MEK/ERK signaling pathway. Patients with KRAS mutations showed particularly favorable responses, highlighting the drug's potential in targeted therapies for specific genetic profiles .

Data Table: Summary of Biological Activity

Propiedades

Número CAS |

876755-27-0 |

|---|---|

Fórmula molecular |

C27H28N4O6S |

Peso molecular |

536.6 g/mol |

Nombre IUPAC |

(2S,3S)-2-[(4R)-4-[4-(2-hydroxyethoxy)phenyl]-2,5-dioxoimidazolidin-1-yl]-3-phenyl-N-(4-propanoyl-1,3-thiazol-2-yl)butanamide |

InChI |

InChI=1S/C27H28N4O6S/c1-3-21(33)20-15-38-26(28-20)30-24(34)23(16(2)17-7-5-4-6-8-17)31-25(35)22(29-27(31)36)18-9-11-19(12-10-18)37-14-13-32/h4-12,15-16,22-23,32H,3,13-14H2,1-2H3,(H,29,36)(H,28,30,34)/t16-,22+,23-/m0/s1 |

Clave InChI |

RKKBPPTYPGTSEA-FNVCAUGXSA-N |

SMILES |

CCC(=O)C1=CSC(=N1)NC(=O)C(C(C)C2=CC=CC=C2)N3C(=O)C(NC3=O)C4=CC=C(C=C4)OCCO |

SMILES isomérico |

CCC(=O)C1=CSC(=N1)NC(=O)[C@H]([C@@H](C)C2=CC=CC=C2)N3C(=O)[C@H](NC3=O)C4=CC=C(C=C4)OCCO |

SMILES canónico |

CCC(=O)C1=CSC(=N1)NC(=O)C(C(C)C2=CC=CC=C2)N3C(=O)C(NC3=O)C4=CC=C(C=C4)OCCO |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(2S,3S)-2-((R)-4-(4-(2-hydroxyethoxy)phenyl)-2,5-dioxo-imidazolidin-1-yl)-3-phenyl-N-(4-propionylthiazol-2-yl)butyramide RO4927350 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.